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Compound of Interest

Compound Name: Tos-Pro-OH

Cat. No.: B612933 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of N-tosyl-proline derivatives, a class of

compounds with significant potential in various research and drug development applications.

The introduction of the tosyl group to the proline scaffold enhances the compound's utility in

asymmetric synthesis and imparts interesting biological activities, making these derivatives

valuable tools for medicinal chemists and chemical biologists. This document outlines their

synthesis, biological activities with a focus on enzyme inhibition, and provides detailed

experimental protocols.

Synthesis of N-Tosyl-Proline and its Derivatives
The synthesis of N-tosyl-proline is a straightforward and well-established procedure, typically

involving the reaction of L-proline with p-toluenesulfonyl chloride (tosyl chloride) in the

presence of a base. The resulting N-tosyl-L-proline can then be further modified to create a

diverse range of derivatives, including amides and esters.

General Synthesis of N-Tosyl-L-proline
The foundational reaction involves the sulfonylation of the secondary amine of proline.

Reaction: L-proline is reacted with tosyl chloride in a suitable solvent, often in the presence

of a base such as sodium hydroxide or triethylamine, to neutralize the hydrochloric acid

byproduct.
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Work-up: The reaction mixture is typically acidified to precipitate the N-tosyl-L-proline, which

can then be purified by recrystallization.

Synthesis of N-Tosyl-L-prolinamide
A common derivative is the corresponding amide, which can be synthesized from N-tosyl-L-

proline.

Activation: The carboxylic acid of N-tosyl-L-proline is first activated, for example, by

conversion to its acid chloride using thionyl chloride or oxalyl chloride, or by forming a mixed

anhydride with ethyl chloroformate[1].

Amination: The activated intermediate is then reacted with ammonia or an appropriate amine

to form the desired amide.

Biological Activity and Applications
N-tosyl-proline derivatives have demonstrated a range of biological activities, primarily as

enzyme inhibitors. Their rigidified pyrrolidine ring allows for specific interactions within enzyme

active sites, making them attractive scaffolds for inhibitor design.

Enzyme Inhibition
DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating

incretin hormones. Inhibitors of DPP-IV are a class of oral anti-diabetic drugs. Proline-based

structures are known to be effective DPP-IV inhibitors, and N-tosylated derivatives have been

explored for this purpose. The tosyl group can engage in additional interactions within the

enzyme's active site, potentially enhancing potency and selectivity.

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of

extracellular matrix components. Their dysregulation is implicated in various diseases,

including cancer and arthritis. The proline scaffold can be functionalized to incorporate zinc-

binding groups, and the tosyl group can occupy hydrophobic pockets in the enzyme active site,

leading to potent and selective MMP inhibitors.

LTA4H is a bifunctional zinc metalloenzyme that catalyzes the final step in the biosynthesis of

the potent inflammatory mediator leukotriene B4 (LTB4). N-mercaptoacylproline derivatives
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have shown potent inhibitory activity against LTA4H[2]. While not N-tosylated, these proline

derivatives highlight the potential of this scaffold for targeting this important enzyme.

Asymmetric Catalysis
N-tosyl-proline and its derivatives are also utilized as organocatalysts in asymmetric synthesis,

facilitating the formation of chiral molecules with high enantioselectivity.

Quantitative Data on Enzyme Inhibition
The following tables summarize the inhibitory activities of various N-tosyl-proline and related

proline derivatives against different enzyme targets.

Compound Target Enzyme IC50 (µM) Reference

Proline derived

homophenylalanine 3
DPP-IV 1.9 [3]

2-benzylpyrrolidine

derivative
DPP-IV 0.3 [4]

4-benzylpiperidine

derivative
DPP-IV 1.6 [4]

phenethyl-piperazine

derivative
DPP-IV 1.2

4-amino-1-

benzylpiperidine

derivative

DPP-IV 4

1-{4-[(4-

chlorobenzoyl)amino]

phenyl}sulfonyl-L-

proline (Theoretical)

MMP-9 4 x 10⁵ M
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Compound Target Enzyme IC50 (nM) Reference

(2S,4S)-N-(2S)-3-

mercapto-2-

methylpropionyl-4-(4-

isopropylbenzylthio)-

L-proline

LTA4H 52

(2S,4S)-N-(2S)-3-

mercapto-2-

methylpropionyl-4-(4-

tert-butylbenzylthio)-L-

proline

LTA4H 31

(2S,4S)-N-(2S)-3-

mercapto-2-

methylpropionyl-4-(4-

cyclohexylbenzylthio)-

L-proline

LTA4H 34

Experimental Protocols
Synthesis of N-Tosyl-(Sa)-binam-L-prolinamide
This protocol describes the synthesis of a bifunctional organocatalyst derived from N-tosyl-L-

proline.

Materials:

N-(t-butoxycarbonyl)-L-proline

Triethylamine

Ethyl chloroformate

(Sa)-(-)-N-[2-(4-Methylphenylsulfonamido)-1,1'-binaphthyl-2'-yl]amine

Dichloromethane (DCM)
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Methanol

Hydrochloric acid (12 N)

Sodium bicarbonate (saturated solution)

Brine

Magnesium sulfate (anhydrous)

Procedure:

Activation of N-Boc-L-proline: To a solution of N-(t-butoxycarbonyl)-L-proline in DCM, add

triethylamine and cool to 0 °C. Add ethyl chloroformate dropwise and stir the resulting slurry

at 0 °C for 30 minutes.

Amide Coupling: Add the (Sa)-(-)-N-[2-(4-Methylphenylsulfonamido)-1,1'-binaphthyl-2'-

yl]amine to the reaction mixture. Allow the reaction to warm to room temperature and stir for

12-16 hours.

Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with

saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over

anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Boc Deprotection: Dissolve the crude product in a mixture of DCM and methanol. Add 12 N

HCl dropwise and stir the mixture at 50-55 °C for 5 hours.

Purification: Concentrate the reaction mixture and purify the residue by column

chromatography on silica gel to afford the desired N-Tosyl-(Sa)-binam-L-prolinamide.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of N-tosyl-proline

derivatives against DPP-IV.

Materials:

Human recombinant DPP-IV
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DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

Test compounds (N-tosyl-proline derivatives)

Reference inhibitor (e.g., Sitagliptin)

Assay Buffer: Tris-HCl (pH 7.5) containing 1 M NaCl and 1 mM EDTA

96-well black microplate

Fluorescence plate reader

Procedure:

Compound Preparation: Prepare serial dilutions of the test compounds and the reference

inhibitor in the assay buffer.

Enzyme and Substrate Preparation: Dilute the DPP-IV enzyme and Gly-Pro-AMC substrate

to their working concentrations in the assay buffer.

Assay:

To each well of the microplate, add 25 µL of the test compound or reference inhibitor

solution.

Add 50 µL of the diluted DPP-IV solution to each well.

Pre-incubate the plate at 37 °C for 10 minutes.

Initiate the reaction by adding 25 µL of the Gly-Pro-AMC solution to each well.

Measurement: Immediately measure the fluorescence intensity (Excitation: 360 nm,

Emission: 460 nm) at 1-minute intervals for 30 minutes at 37 °C.

Data Analysis:

Determine the rate of reaction (V) from the linear portion of the fluorescence versus time

plot.
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Calculate the percentage of inhibition for each concentration of the test compound.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit

the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Mechanisms of Action
While the direct impact of N-tosyl-proline derivatives on specific signaling pathways is an active

area of research, the metabolic roles of the parent amino acid, proline, can provide valuable

insights into potential mechanisms of action. Proline metabolism is intricately linked to cellular

stress responses, energy homeostasis, and redox signaling.

Proline Metabolism and ROS Signaling
Proline catabolism, which occurs in the mitochondria, involves the oxidation of proline to Δ1-

pyrroline-5-carboxylate (P5C) by proline dehydrogenase (PRODH). This process can lead to

the generation of reactive oxygen species (ROS) through the electron transport chain.

Fluctuations in ROS levels can, in turn, modulate various signaling pathways, including the

Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation,

differentiation, and apoptosis. It is plausible that N-tosyl-proline derivatives could influence

these processes by directly or indirectly affecting proline metabolism.
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Caption: Proline catabolism in the mitochondrion can lead to ROS production, which may

modulate MAPK signaling.

Experimental Workflow for Synthesis and Evaluation
The general workflow for the development and assessment of N-tosyl-proline derivatives as

potential enzyme inhibitors is a multi-step process that begins with chemical synthesis and

progresses through biological evaluation.
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Caption: General experimental workflow for the development of N-tosyl-proline derivatives as

enzyme inhibitors.

Conclusion
N-tosyl-proline and its derivatives represent a versatile class of compounds with significant

applications in both synthetic chemistry and drug discovery. Their straightforward synthesis and

the ability to readily introduce chemical diversity make them attractive starting points for the

development of potent and selective enzyme inhibitors. The quantitative data presented herein

demonstrates their potential to target therapeutically relevant enzymes such as DPP-IV and

MMPs. Further exploration of their mechanisms of action and their effects on cellular signaling

pathways will undoubtedly open new avenues for their application in biomedical research. The

provided experimental protocols offer a practical guide for researchers interested in working

with this promising class of molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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